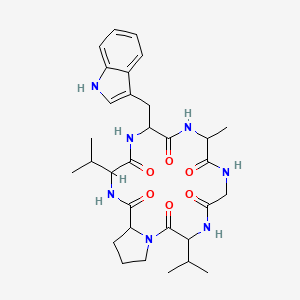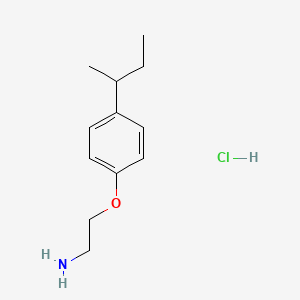![molecular formula C14H15NO B8244414 3-Methoxy-3'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B8244414.png)
3-Methoxy-3'-methyl-[1,1'-biphenyl]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with methoxy and methyl substituents, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 3-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine typically involves several steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Methoxylation: Introduction of the methoxy group is achieved through a nucleophilic substitution reaction using methanol and a suitable base.
Methylation: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chemical Reactions Analysis
3-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl core. Common reagents include halogens and nitrating agents.
Major Products: The major products formed from these reactions include quinones, reduced amines, and substituted biphenyl derivatives.
Scientific Research Applications
3-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways: It influences various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
3-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine can be compared with other biphenyl derivatives:
Similar Compounds: Examples include 3-Methoxy-4’-methyl-[1,1’-biphenyl]-2-amine and 3-Methoxy-3’-ethyl-[1,1’-biphenyl]-2-amine.
Uniqueness: The unique combination of methoxy and methyl substituents on the biphenyl core distinguishes it from other derivatives, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-6-(3-methylphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-5-3-6-11(9-10)12-7-4-8-13(16-2)14(12)15/h3-9H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHQRZIRLRACQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=CC=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
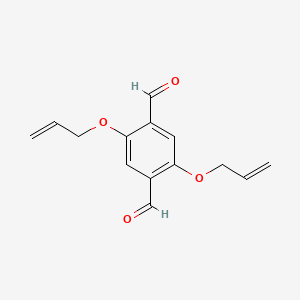
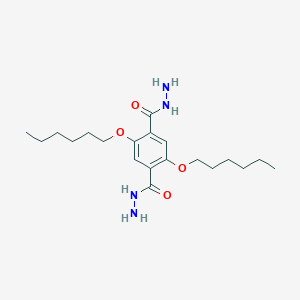
![5,5'-Diamino-3,3,3',3'-tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B8244352.png)
![N4,N4,N4',N4'-Tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8244355.png)
![1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea](/img/structure/B8244361.png)
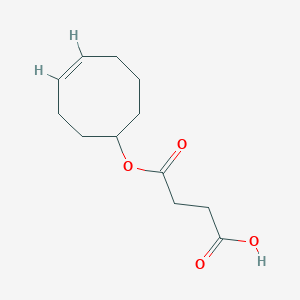
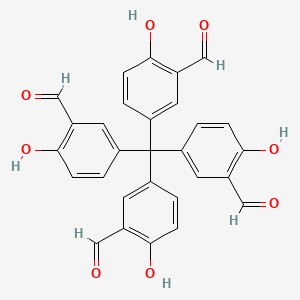
![methyl 3-[2-[5-[(4-fluorophenyl)methylsulfamoyl]-2-oxoindol-3-yl]hydrazinyl]benzoate](/img/structure/B8244389.png)
